R1-11 Cell Line: An In-depth Technical Guide
R1-11 Cell Line: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The R1-11 cell line is a genetically engineered human cell line derived from the widely used HeLa cervical cancer cell line. Its defining characteristic is the targeted knockout of two key folate transporters: the reduced folate carrier (RFC, encoded by the SLC19A1 gene) and the proton-coupled folate transporter (PCFT, encoded by the SLC46A1 gene). This dual-null phenotype makes the R1-11 cell line and its derivatives invaluable research tools for investigating the roles of specific folate transporters in cellular physiology, cancer biology, and the mechanisms of action of both classic and novel antifolate drugs. By providing a "blank slate" for folate transport, the R1-11 line allows for the controlled expression of individual transporters to study their function in isolation.
Core Characteristics
The foundational properties of the R1-11 cell line are intrinsically linked to its parental HeLa origin, with the critical exception of its folate transport capabilities.
| Characteristic | Description | Citation |
| Parental Cell Line | HeLa (Human cervical adenocarcinoma) | [1] |
| Genetic Modification | Null for Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) | [1] |
| Morphology | Epithelial | |
| Growth Properties | Adherent | |
| Key Application | Model system for studying folate transport and antifolate drug efficacy | [1][2] |
Quantitative Data
The primary utility of the R1-11 cell line is as a background for expressing specific folate transporters to assess their impact on the efficacy of antifolate compounds. The following tables summarize key quantitative data from studies using R1-11-derived cell lines.
Table 1: Folate Receptor Alpha (FRα) Surface Expression in R1-11 Derived Cells
| Cell Line | Description | FRα Surface Expression (pmol/mg protein) | Citation |
| HeLa (Wild-Type) | Parental line with endogenous transporters | ~0.5 | [2] |
| R1-11-FR2 | R1-11 cells transfected with FRα | ~3.0 | [2] |
Data are approximate and derived from graphical representations in the cited literature.
Table 2: IC50 Values of Antifolates in R1-11 and Derived Cell Lines
| Compound | Cell Line | Description | IC50 (nM) | Citation |
| Pemetrexed | R1-11-mock | RFC-/PCFT- | >10,000 | [1] |
| R1-11-PCFT4 | RFC-/PCFT+ | 1.8 ± 0.2 | [1] | |
| Methotrexate | R1-11-mock | RFC-/PCFT- | >10,000 | [1] |
| R1-11-PCFT4 | RFC-/PCFT+ | 2,500 ± 500 | [1] | |
| Raltitrexed | R1-11-FR2 | RFC-/PCFT-/FRα+++++ | ~10 | [2] |
| ZD9331 | R1-11-FR2 | RFC-/PCFT-/FRα+++++ | >20,000 | [2] |
IC50 values are highly dependent on experimental conditions, particularly the folate concentration in the culture medium.
Experimental Protocols
Detailed methodologies are crucial for the successful use of the R1-11 cell line and its derivatives. The following are key experimental protocols adapted for this specific cell line.
Cell Culture and Maintenance
The R1-11 cell line and its derivatives are cultured under standard mammalian cell culture conditions.
-
Culture Medium: RPMI 1640 medium without folic acid, supplemented with 10% dialyzed fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Folate Supplementation: For routine culture, the medium is supplemented with 25 nM (6R,S)-5-formyltetrahydrofolate (leucovorin). Folic acid should not be used as the folate source for routine maintenance as it can interfere with studies involving the folate receptor.[2]
-
Passaging: Cells are grown as monolayers and should be passaged when they reach 80-90% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
-
Cryopreservation: Cells should be frozen in a cryopreservation medium containing complete culture medium and 10% DMSO.
Generation of Transfected R1-11 Cell Lines
A primary application of the R1-11 line is the stable or transient expression of folate transporter proteins.
Radiolabeled Substrate Uptake Assay
This assay is fundamental for quantifying the transport activity of expressed folate transporters. The example below is for a [³H]-methotrexate uptake study.
-
Cell Plating: Seed cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash cells with transport buffer (e.g., HEPES-buffered saline for pH 7.4 or MES-buffered saline for acidic pH). Incubate in fresh transport buffer at 37°C for 20 minutes.
-
Initiation of Uptake: Aspirate the buffer and add transport buffer containing a known concentration of [³H]-methotrexate and any inhibitors.
-
Termination of Uptake: After a defined time (e.g., 2 minutes for initial velocity measurements), rapidly wash the cells with ice-cold transport buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
Western Blotting for Folate Transporters
This protocol is for verifying the expression of tagged or untagged folate transporter proteins.
-
Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the folate transporter or an epitope tag (e.g., anti-HA).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways
The absence of key folate transporters in R1-11 cells has significant implications for cellular signaling, primarily through its impact on one-carbon metabolism. Folate deficiency is known to affect pathways related to cell proliferation, DNA synthesis and repair, and cellular stress responses.
Folate-Dependent One-Carbon Metabolism
The diagram below illustrates the central role of folate metabolism in providing one-carbon units for essential cellular processes. In R1-11 cells, the uptake of folates is severely restricted, impacting all downstream pathways.
Potential Downstream Signaling Consequences in R1-11 Cells
The disruption of one-carbon metabolism in R1-11 cells can lead to several downstream signaling consequences, particularly under folate-limiting conditions.
Conclusion
The R1-11 cell line represents a powerful and precise tool for dissecting the complexities of folate transport and its role in cancer therapy. As a HeLa-derived line with complete ablation of the major folate uptake systems, RFC and PCFT, it provides a unique platform for studying the function of individual folate transporters in isolation. This technical guide provides a foundational understanding of the R1-11 cell line, including its core characteristics, relevant quantitative data, and essential experimental protocols. The provided workflow and signaling pathway diagrams offer a visual representation of its application and the biological consequences of its genetic modifications. For researchers and drug development professionals in the field of oncology and metabolism, the R1-11 cell line is an indispensable asset for advancing our understanding of antifolate pharmacology and for the development of novel cancer therapeutics.
References
- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
